molecular formula C9H10N2O3 B14858040 N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide

N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide

Cat. No.: B14858040
M. Wt: 194.19 g/mol
InChI Key: IFSANJMYGBPZPI-UHFFFAOYSA-N
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Description

N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 g/mol . This compound is characterized by the presence of an acetyl group and a hydroxypyridine moiety, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 2-acetyl-6-hydroxypyridine with acetic anhydride in the presence of a catalyst. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 2-acetyl-6-pyridone, while reduction of the acetyl group can produce 2-hydroxy-6-pyridylmethanol .

Mechanism of Action

The mechanism of action of N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide involves its interaction with specific molecular targets. The hydroxyl and acetyl groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Acetyl-6-hydroxypyridin-4-YL)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both acetyl and hydroxyl groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

N-(2-acetyl-6-oxo-1H-pyridin-4-yl)acetamide

InChI

InChI=1S/C9H10N2O3/c1-5(12)8-3-7(10-6(2)13)4-9(14)11-8/h3-4H,1-2H3,(H2,10,11,13,14)

InChI Key

IFSANJMYGBPZPI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=O)N1)NC(=O)C

Origin of Product

United States

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